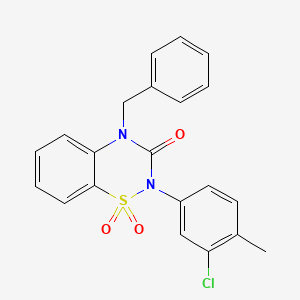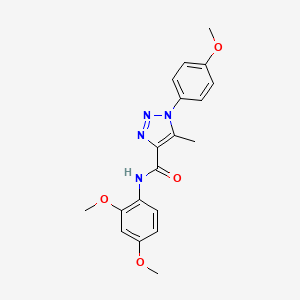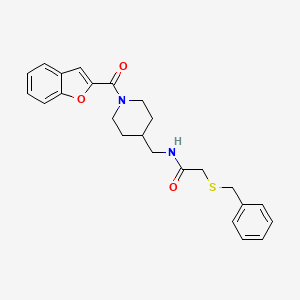![molecular formula C19H24N4O2 B2817634 N-(2-methoxy-5-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide CAS No. 303091-92-1](/img/structure/B2817634.png)
N-(2-methoxy-5-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Aplicaciones Científicas De Investigación
Neurotransmitter Receptor Study
[18F]p-MPPF , a radiolabeled antagonist closely related to the compound , has been extensively studied for its application in mapping 5-HT1A receptors in the brain using positron emission tomography (PET). This research aims to better understand serotonergic neurotransmission, which is crucial for studying psychiatric and neurological disorders. The studies encompassed chemistry, radiochemistry, animal data, human data, toxicity, and metabolism to ensure a comprehensive understanding of the compound's interaction with the serotonin system (Plenevaux et al., 2000).
Memory Enhancement
Another significant application is in the enhancement of memory abilities. A derivative of the compound, 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide , was synthesized and studied for its effects on memory in mice. The research indicated that this compound could potentially improve memory capability, which might have implications for treating cognitive disorders (Li Ming-zhu, 2008).
Hypoglycemic Activity
Acylamide derivatives, including those with piperazine and pyridinyl moieties, have been evaluated for their hypoglycemic activities. Some of these compounds were found to have significant hypoglycemic effects, suggesting a potential pathway for developing new treatments for diabetes (Srivastava et al., 1996).
Anti-Inflammatory and Analgesic Agents
Research has also explored the synthesis of novel compounds derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties. These studies include the creation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, indicating a broad spectrum of potential therapeutic applications (Abu‐Hashem et al., 2020).
Anticonvulsant Activity
Derivatives have been synthesized and evaluated for their anticonvulsant activity, with some showing promising results in preclinical models. These findings suggest potential applications in treating epilepsy and related seizure disorders (Obniska et al., 2015).
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15-6-7-17(25-2)16(13-15)21-19(24)14-22-9-11-23(12-10-22)18-5-3-4-8-20-18/h3-8,13H,9-12,14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTUNOCERGMHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-](/img/structure/B2817554.png)


![Methyl 3-({2-[4-(3-chlorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2817561.png)

![N-(sec-butyl)-4-(3-{2-[{[(4-chlorophenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B2817563.png)
![4-[(4-Methylphenyl)amino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/no-structure.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2817565.png)

![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid](/img/structure/B2817567.png)
![N-Benzyl-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2817571.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2817572.png)
![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2817573.png)